N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide
Description
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide is a synthetic compound featuring a piperidine core substituted with a benzyl group, a carboxamide moiety, and a unique 1-cyanocycloheptylamino-acetyl side chain.
Properties
IUPAC Name |
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c24-18-23(12-6-1-2-7-13-23)26-21(28)17-27-14-10-20(11-15-27)22(29)25-16-19-8-4-3-5-9-19/h3-5,8-9,20H,1-2,6-7,10-17H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSVVEKKOXJKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is typically derived from piperidine-4-carboxylic acid or its ester derivatives. In CN102079720A , oxidation of (1-benzyl-4-piperidyl)methanol using a TEMPO/NaIO₄/NaBr system yields 1-benzylpiperidine-4-carboxaldehyde, which can be further oxidized to the carboxylic acid. Alternatively, CN102442937B describes the hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine with sulfuric acid to produce piperidine-4-carboxylic acid derivatives.
Reaction Conditions for Carboxaldehyde Synthesis
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| TEMPO (2.5 mol%) | 0–25°C | 6 h | 92% |
| NaIO₄ (1.2 equiv) | Reflux | 2 h | – |
| NaBr (0.1 equiv) | – | – | – |
N-Benzylation Strategies
Benzylation of the piperidine nitrogen is achieved via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or Et₃N). In US9328099B2 , similar JAK inhibitor syntheses employ benzylation under anhydrous conditions in tetrahydrofuran (THF) at 60°C for 12 hours.
Preparation of the 1-Cyanocycloheptylamine Moiety
Strecker-Inspired Cyanocycloheptane Synthesis
The Strecker amino acid synthesis () is adapted to synthesize 1-cyanocycloheptylamine. Cycloheptanone is treated with ammonium chloride and potassium cyanide in aqueous methanol, followed by acidic hydrolysis to yield the α-aminonitrile intermediate.
Optimized Strecker Reaction Parameters
| Component | Quantity | Conditions |
|---|---|---|
| Cycloheptanone | 1.0 equiv | 0°C, 2 h |
| NH₄Cl | 2.5 equiv | pH 8–9 (NH₃ adjust) |
| KCN | 1.2 equiv | 25°C, 24 h |
Reduction to 1-Cyanocycloheptylamine
The α-aminonitrile intermediate is reduced using LiAlH₄ in dry ether to yield 1-cyanocycloheptylamine. Catalytic hydrogenation (H₂/Pd-C) offers a safer alternative, achieving >85% yield.
Assembly of the Amino-Oxoethyl Spacer and Final Coupling
Synthesis of 2-[(1-Cyanocycloheptyl)Amino]Acetic Acid
The spacer is constructed by reacting 1-cyanocycloheptylamine with bromoacetyl bromide in dichloromethane, followed by hydrolysis to the carboxylic acid. PMC8270337 highlights the use of β-enamino diketones for analogous amide formations, though this route requires activation via EDC·HCl and DMAP.
Carboxamide Coupling to the Piperidine Core
The final step involves coupling 2-[(1-cyanocycloheptyl)amino]acetic acid to N-benzylpiperidine-4-amine using carbodiimide chemistry. PubChem CID 44314176 demonstrates similar couplings with EDC·HCl (1.5 equiv) and HOBt (1.0 equiv) in DMF, yielding the target carboxamide in 78% purity after recrystallization.
Coupling Reaction Optimization
| Reagent | Role | Quantity |
|---|---|---|
| EDC·HCl | Activator | 1.5 equiv |
| HOBt | Additive | 1.0 equiv |
| DMF | Solvent | 10 mL/g |
| Reaction Time | – | 24 h |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water. CN102442937B reports yields of 65–70% after crystallization.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH₂N), 3.85–3.70 (m, 4H, piperidine), 2.95 (t, J = 12 Hz, 1H, cycloheptyl).
- IR (KBr) : 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O).
Challenges and Alternative Routes
Regioselectivity in Amide Formation
Competing reactions during spacer coupling may yield N-acylated byproducts. PMC8270337 addresses this by employing bulky bases (e.g., DIPEA) to favor the desired regioisomer.
Cyanohydrin Stability
The 1-cyanocycloheptyl group is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO is recommended.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a piperidine-carboxamide scaffold with several derivatives documented in the literature. Key comparisons include:
Key Observations :
- Binding Interactions : The cyanamide group may engage in hydrogen bonding, analogous to halogenated aryl groups (e.g., 4-iodophenyl in Compound 21) in benzimidazolone derivatives .
- Synthetic Complexity : The cycloheptyl side chain introduces synthetic challenges compared to smaller cycloalkyl or aryl substituents.
Pharmacological Implications
- Enzyme Inhibition : Piperidine-benzimidazolone derivatives () are potent inhibitors of 8-Oxo enzymes, with substituents like halogens (Cl, Br, I) enhancing selectivity and potency . The target compound’s cyanamide group may mimic these effects via polar interactions.
- Psychoactive Potential: Piperidine carboxamides with bulky substituents (e.g., cyclopropane in ) exhibit psychoactive properties . The cycloheptyl group in the target compound could similarly influence CNS penetration.
Biological Activity
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H32N4O2
- Molecular Weight : 396.5 g/mol
- CAS Number : 1050553-81-5
The structure features a piperidine ring, a benzyl group, and a cyano group, contributing to its unique biological profile.
In Vitro Studies
Several studies have evaluated the biological activity of structurally related compounds. For example, N-(ureidoalkyl)-benzyl-piperidines demonstrated significant antagonistic effects on eotaxin-induced calcium mobilization and chemotaxis in human eosinophils . Such findings suggest that this compound may exhibit similar properties.
Case Studies
While direct case studies specifically on this compound are scarce, analogous compounds have been investigated:
| Compound Name | Activity | Reference |
|---|---|---|
| N-(ureidoalkyl)-benzyl-piperidines | CCR3 antagonism | |
| Benzyl-piperidines | Inhibition of eosinophil chemotaxis |
These studies underscore the importance of structure-activity relationships (SAR) in predicting the biological functions of related compounds.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for assessing the viability of any new therapeutic agent. Although specific PK data for this compound is not available, general trends can be inferred from similar compounds:
- Absorption : Compounds with piperidine rings often exhibit good oral bioavailability.
- Metabolism : Potential metabolic pathways may involve cytochrome P450 enzymes.
- Toxicity : Safety assessments are necessary to evaluate any cytotoxic effects or adverse reactions.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide, and what methodologies are reported?
- Methodology : Multi-step synthesis involving nucleophilic substitution, amide coupling, and cyclization. For example:
- Step 1 : Piperidine-4-carboxamide backbone preparation via condensation of piperidine derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., DCC/DMAP coupling) .
- Step 2 : Introduction of the cyanocycloheptyl group via reductive amination or SN2 displacement, requiring strict temperature control (−10°C to 25°C) to minimize side reactions .
- Purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic proton integration at δ 7.2–7.4 ppm for benzyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., observed [M+H]⁺ at m/z 425.2 vs. calculated 425.3) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm binding conformations in co-crystallized protein complexes .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition Assays :
- Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method using donepezil as a positive control (IC₅₀ comparison) .
- Kinase/Protease Assays : Fluorescence-based assays (e.g., SARS-CoV-2 PLpro inhibition, monitoring fluorescence quenching at λex 355 nm) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., μ-opioid receptor binding with [³H]-DAMGO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Substituent Variation : Systematically modify the cyanocycloheptyl or benzyl groups (e.g., halogenation, alkyl chain elongation) and test activity .
- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes to target proteins (e.g., AChE or viral proteases) .
- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors (e.g., carbonyl groups interacting with catalytic serine residues) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-Validation :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., AChE IC₅₀) with cell-based assays (e.g., SH-SY5Y neuroprotection models) .
- Dose-Response Analysis : Test compound stability under assay conditions (pH, serum proteins) to rule out artifactual discrepancies .
- Meta-Analysis : Compare structural analogs (e.g., piperidine-4-carboxamides in and ) to identify conserved bioactive motifs .
Q. How can computational methods predict potential off-target interactions?
- In Silico Screening :
- Target Profiling : Use SwissTargetPrediction or SEA server to identify off-target kinases or GPCRs .
- Toxicity Prediction : ADMETlab 2.0 to assess hepatotoxicity risks (e.g., CYP3A4 inhibition potential) .
- Molecular Dynamics (MD) : Simulate binding persistence (100 ns trajectories) to prioritize stable target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
